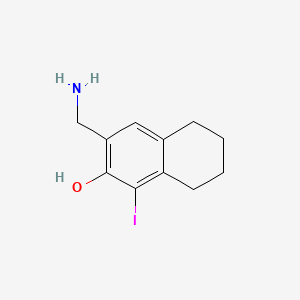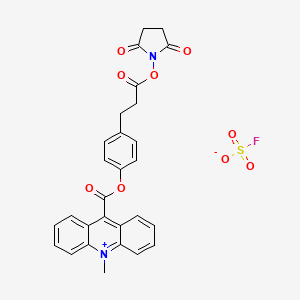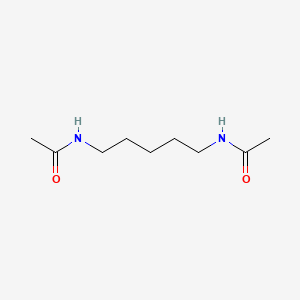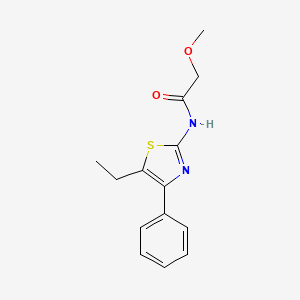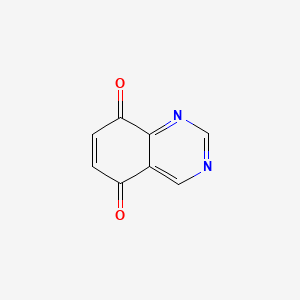
5,8-Quinazolinedione
Vue d'ensemble
Description
5,8-Quinazolinedione, also known as this compound, is a useful research compound. Its molecular formula is C8H4N2O2 and its molecular weight is 160.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antimalarique
Les dérivés de la 5,8-quinazolinedione ont été identifiés comme de puissants agents antimalariques. Des recherches ont montré que certains composés de quinazolinedione présentent une activité prometteuse contre Plasmodium falciparum, le parasite responsable de la forme la plus mortelle du paludisme {svg_1}. Le mécanisme antimalarique est souvent attribué à l'inhibition d'enzymes essentielles dans le parasite ou à l'interférence avec sa synthèse d'ADN {svg_2}.
Propriétés Anticancéreuses
Les quinazolinediones sont remarquables pour leurs activités anticancéreuses. Elles ont été étudiées pour leur potentiel à inhiber la prolifération de diverses lignées de cellules cancéreuses, notamment les cellules du cancer du sein (MCF-7) {svg_3}. La capacité des composés à induire l'apoptose et à perturber la progression du cycle cellulaire fait d'eux des outils précieux dans le développement de nouveaux médicaments chimiothérapeutiques {svg_4}.
Effets Anti-inflammatoires et Analgésiques
Dans le domaine de la pharmacologie, les dérivés de la this compound ont été explorés pour leurs propriétés anti-inflammatoires et analgésiques {svg_5}. Ces composés peuvent agir sur les voies inflammatoires, offrant potentiellement une nouvelle classe de médicaments pour traiter les maladies inflammatoires chroniques {svg_6}.
Applications Antimicrobiennes et Antifongiques
L'échafaudage de la this compound a été utilisé pour créer des dérivés dotés d'activités antibactériennes et antifongiques significatives. Ces composés ont été testés contre une variété de pathogènes, notamment des espèces de Candida et Aspergillus niger, montrant un potentiel en tant que nouveaux agents antimicrobiens {svg_7}.
Recherche Biochimique
Dans des études biochimiques, les quinazolinediones ont été utilisées comme médicaments de comparaison pour étudier l'interaction pont hydrogène-ion métallique dans des enzymes telles que les topoisomérases de type II bactériennes {svg_8}. Cette recherche contribue à une compréhension plus approfondie des mécanismes de résistance aux médicaments et au développement de médicaments antibactériens plus efficaces.
Chimie Médicinale
Les quinazolinediones sont un échafaudage crucial en chimie médicinale, lié à une multitude d'activités biologiques. Elles servent de base à la conception de médicaments, avec des études axées sur les relations structure-activité pour découvrir des caractéristiques structurelles spécifiques ciblant des récepteurs biologiques {svg_9} {svg_10}.
Science des Matériaux
En science des matériaux, les quinazolinediones sont appréciées pour leur structure hétérocyclique unique, qui a des applications dans la synthèse de nouveaux matériaux. Leurs dérivés sont utilisés pour construire des architectures moléculaires complexes ayant un potentiel d'utilisation dans diverses applications technologiques {svg_11}.
Chimie Analytique
Les quinazolinediones sont également importantes en chimie analytique, où elles sont utilisées dans l'élucidation structurale de nouveaux composés. Des techniques comme la FT-IR, la RMN et la spectrométrie de masse s'appuient souvent sur des dérivés de quinazolinedione comme étalons ou références pour l'analyse {svg_12}.
Mécanisme D'action
Target of Action
5,8-Quinazolinedione, also known as quinazoline-5,8-dione, has been found to target Soluble Epoxide Hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and has been implicated in various biological processes, including inflammation and blood pressure regulation .
Mode of Action
It is believed that the compound interacts with the enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolism of fatty acids, affecting various biological processes .
Biochemical Pathways
This compound, through its interaction with sEH, may affect the metabolism of fatty acids . This could potentially influence various biochemical pathways, leading to downstream effects such as changes in inflammation and blood pressure regulation . .
Pharmacokinetics
It’s known that the compound has been used in the development of new bioactive compounds, suggesting it may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with sEH. By inhibiting this enzyme, this compound could potentially alter fatty acid metabolism, leading to changes in biological processes such as inflammation and blood pressure regulation . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound has been found to exhibit good luminescence properties, suggesting it could be used as a fluorescent probe or in biological imaging . This indicates that the compound’s action could be influenced by factors such as light exposure.
Safety and Hazards
Orientations Futures
The developing understanding of quinazoline derivatives and their biological targets presents exciting opportunities for drug discovery. Researchers should continue exploring novel quinazoline compounds, optimizing their pharmacological profiles, and investigating their therapeutic potential .
: Zayed, M. F. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. DOI: 10.3390/chemengineering6060094
Analyse Biochimique
Biochemical Properties
5,8-Quinazolinedione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and tyrosine kinase, which are essential for cellular proliferation and survival . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and leading to downstream effects on cellular processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt signaling pathway . Additionally, this compound affects gene expression by altering the transcriptional activity of several genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as dihydrofolate reductase and tyrosine kinase, inhibiting their activity . This inhibition disrupts the normal cellular processes, leading to cell cycle arrest and apoptosis. Furthermore, this compound modulates gene expression by interacting with transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound affects metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes through active and passive transport mechanisms . Once inside the cells, this compound interacts with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues influence its therapeutic and toxic effects.
Subcellular Localization
This compound exhibits distinct subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, the compound’s localization to the mitochondria can influence cellular energy production and apoptosis.
Propriétés
IUPAC Name |
quinazoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-6-1-2-7(12)8-5(6)3-9-4-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJGEZRKXRTIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=NC=NC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947110 | |
| Record name | Quinazoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24271-82-7 | |
| Record name | 5,8-Quinazolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024271827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


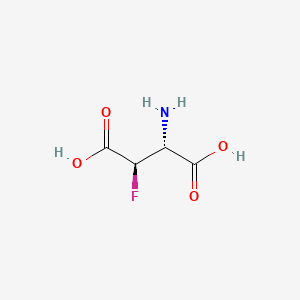


![2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one](/img/structure/B1202675.png)
![(3S,4R)-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B1202677.png)
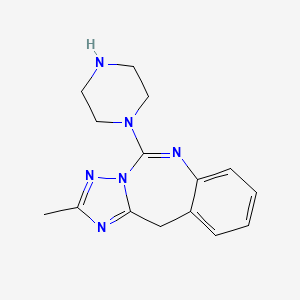
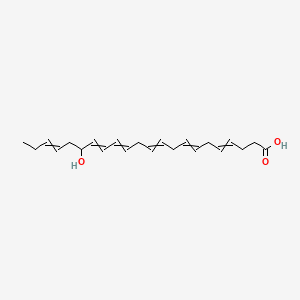

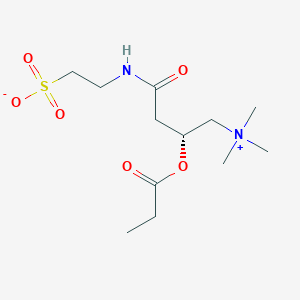
![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)
